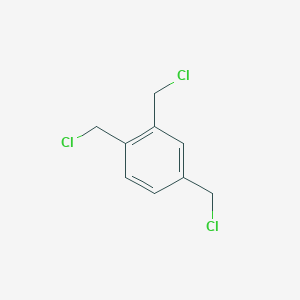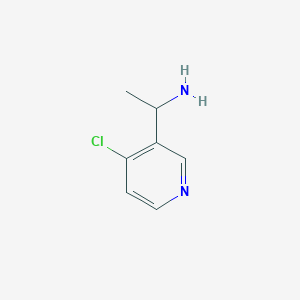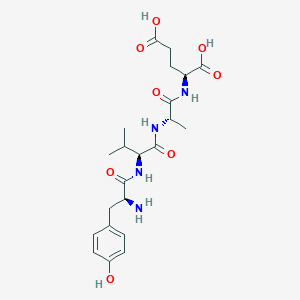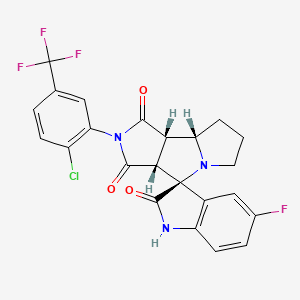
C23H16ClF4N3O3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a complex organic molecule that features a quinazolinecarboxamide core, which is often associated with various biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluorobenzyl)-3-hydroxy-2-oxo-N-(2,4,6-trifluorobenzyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide typically involves multiple steps, including the formation of the quinazoline ring and subsequent functionalization. Common synthetic routes include:
Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-6-fluorobenzyl)-3-hydroxy-2-oxo-N-(2,4,6-trifluorobenzyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide: undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-6-fluorobenzyl)-3-hydroxy-2-oxo-N-(2,4,6-trifluorobenzyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions .
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-3-hydroxy-2-oxo-N-(2,4,6-trifluorobenzyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways, leading to changes in gene expression and cellular function
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chloro-4-fluorophenoxymethyl)-N-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)furan-2-carboxamide .
- Other quinazoline derivatives .
Uniqueness
1-(2-Chloro-6-fluorobenzyl)-3-hydroxy-2-oxo-N-(2,4,6-trifluorobenzyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide: is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties .
Eigenschaften
Molekularformel |
C23H16ClF4N3O3 |
|---|---|
Molekulargewicht |
493.8 g/mol |
IUPAC-Name |
(3S,3'aR,8'aS,8'bS)-2'-[2-chloro-5-(trifluoromethyl)phenyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C23H16ClF4N3O3/c24-13-5-3-10(23(26,27)28)8-16(13)31-19(32)17-15-2-1-7-30(15)22(18(17)20(31)33)12-9-11(25)4-6-14(12)29-21(22)34/h3-6,8-9,15,17-18H,1-2,7H2,(H,29,34)/t15-,17+,18-,22+/m0/s1 |
InChI-Schlüssel |
DUZBSLXGTCZLDT-KANGHSEISA-N |
Isomerische SMILES |
C1C[C@H]2[C@@H]3[C@@H](C(=O)N(C3=O)C4=C(C=CC(=C4)C(F)(F)F)Cl)[C@]5(N2C1)C6=C(C=CC(=C6)F)NC5=O |
Kanonische SMILES |
C1CC2C3C(C(=O)N(C3=O)C4=C(C=CC(=C4)C(F)(F)F)Cl)C5(N2C1)C6=C(C=CC(=C6)F)NC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


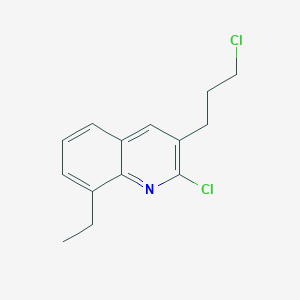
![1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione](/img/structure/B12630531.png)
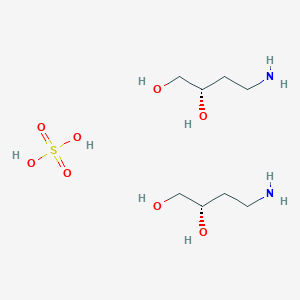
![2-[2,4-Bis(trifluoromethyl)phenyl]thioacetamide](/img/structure/B12630552.png)
![(1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12630557.png)
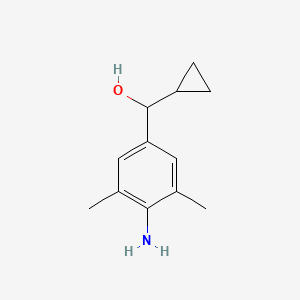
![5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B12630567.png)

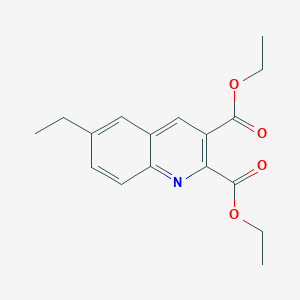
![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride](/img/structure/B12630579.png)
![Tert-butyl 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630581.png)
